2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid
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Overview
Description
2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-morpholinopropylamine, which is then reacted with a suitable butanoic acid derivative. The key steps include:
Formation of 3-Morpholinopropylamine: This can be synthesized by reacting morpholine with 3-chloropropylamine under basic conditions.
Coupling with Butanoic Acid Derivative: The 3-morpholinopropylamine is then coupled with a butanoic acid derivative, such as 4-oxo-4-(phenylamino)butanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme activity and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)pentanoic acid: Similar structure with an additional carbon in the backbone.
2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid methyl ester: Methyl ester derivative with different solubility and reactivity properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-anilino-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(19-14-5-2-1-3-6-14)13-15(17(22)23)18-7-4-8-20-9-11-24-12-10-20/h1-3,5-6,15,18H,4,7-13H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPASZZXACWBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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